Fanetizole

Neutrophil biology Oxidative stress Anti-arthritic mechanisms

Researchers studying neutrophil-driven inflammatory pathology often lack probes that simultaneously interrogate oxidative burst and eicosanoid pathways. Fanetizole (CP-48,810) addresses this gap with dual COX inhibition and fMLP-induced neutrophil superoxide suppression (41.3% at 250 µM). • Dual COX/neutrophil superoxide inhibition-dissect COX-dependent vs. independent anti-inflammatory mechanisms in one molecule. • Restores T suppressor cell function to near-normal levels (26.6% vs. 9.3% suppression) in atopic disease models-validated probe for IgE-mediated disorder research. • Reported lower animal toxicity vs. levamisole-wider therapeutic index for chronic immunomodulation studies.

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
CAS No. 79069-94-6
Cat. No. B1215343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFanetizole
CAS79069-94-6
Synonyms2-phenethylamino-4-phenylthiazole
CP 48810
CP-48,810
fanetizole
fanetizole mesylate
Molecular FormulaC17H16N2S
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19)
InChIKeyWEEYMMXMBFJUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fanetizole: 2-Aminothiazole Immunomodulator Overview


Fanetizole (CP-48,810) is a synthetic derivative of 2-aminothiazole that exhibits dual immunoregulatory and anti-inflammatory properties [1]. It is characterized by a molecular weight of 280.39 g/mol (C₁₇H₁₆N₂S) and a melting point of 116–117 °C [2]. Distinct from traditional NSAIDs, Fanetizole's activity is linked to selective inhibition of neutrophil superoxide production and reported cyclooxygenase inhibition [1].

Selective neutrophil oxidative burst inhibition tool without impairing phagocytosis

Atopic immunoregulatory defect correction model probe

Dual-pathway (COX and superoxide) anti-inflammatory research context

Why Fanetizole Cannot Be Substituted


Within the thiazole class, small structural variations produce divergent immunopharmacological profiles. Fanetizole is an immunostimulant, whereas close analogs like frentizole function as immunosuppressants, and others like levamisole present different safety profiles despite overlapping immune-modulating indications [1]. Fanetizole's unique combination of neutrophil superoxide inhibition [2] and reported lower animal toxicity relative to levamisole [1] underscores why substituting Fanetizole with a generic immunomodulator may compromise experimental validity or therapeutic index assumptions.

Class mismatch

Frentizole is an immunosuppressant; immunomodulatory direction may not transfer to Fanetizole immunostimulant studies.

Endpoint profile

Levamisole safety-related endpoint profile differs; class substitution may alter tolerability interpretation in animal models.

Mechanism loss

General neutrophil suppressors may impair phagocytic clearance; selective superoxide inhibition context may be lost.

Quantitative Evidence: Fanetizole vs. Comparators


Neutrophil Superoxide Inhibition in fMLP-Induced Burst

Fanetizole markedly inhibits neutrophil superoxide production in response to the chemotactic factor f-Met-Leu-Phe (fMLP), achieving a 41.3 ± 3.9% reduction at 250 µM [1]. This effect is stimulus-specific and dose-dependent, with no inhibition observed at 1 or 10 µM. Importantly, Fanetizole does not affect random migration, phagocytosis, or degranulation, distinguishing its selective mechanism from broad-spectrum neutrophil suppressors [1].

fMLP superoxide inhibition
Head-to-head
41.3 ± 3.9% reduction at 250 µM
Targeted oxidative burst block without phagocytosis loss
Dose-dependent, stimulus-specific in isolated human neutrophils
Neutrophil biology Oxidative stress Anti-arthritic mechanisms

Correction of Suppressor Cell Defect in Atopic Patients

In peripheral blood mononuclear cells from atopic patients, Fanetizole mesylate (2.5 × 10⁻⁴ M) restored histamine-induced suppressor cell activity from a defective 9.3% ± 3.5% to 26.6% ± 3.9%, a 186% relative increase [1]. This effect matched the activity of non-atopic control cells (24.7% ± 2.8%) and was paralleled by a 124% increase in histamine-induced suppressor factor (HSF) production [1]. The drug did not alter baseline proliferation in the absence of histamine.

Suppressor cell correction
Head-to-head
26.6 ± 3.9% suppression (from 9.3% baseline)
Restores histamine-induced suppressor activity in atopic PBMCs
n=23, histamine 10⁻³ M; no effect on baseline proliferation
Immunopharmacology Allergic inflammation T cell regulation

Animal Safety: Reduced Side Effects vs. Levamisole

While Fanetizole and levamisole both possess immunomodulatory activity, Fanetizole is reported to have less side effects than levamisole in animals [1]. Levamisole is known to cause hematotoxicity (agranulocytosis, leukopenia) and hypersensitivity reactions in both animals and humans [2]. Although quantitative direct comparison data are limited in the public literature, the class-level safety differentiation is cited as a key advantage in authoritative drug databases.

Safety vs. levamisole
Context-dependent
Reported less side effects in animals (qualitative)
May offer lower model-risk context for immunomodulatory studies
No quantitative comparison; class-level distinction from levamisole
Preclinical safety Immunomodulator tolerability Comparative toxicology

COX Inhibition Distinguishes Fanetizole from Pure Neutrophil Inhibitors

Fanetizole is reported to have some cyclooxygenase (COX) inhibiting activity [1], which complements its neutrophil superoxide inhibition. This dual mechanism distinguishes it from immunomodulators that lack direct COX activity (e.g., frentizole) and from classical NSAIDs that do not modulate suppressor cell function. The specific COX isoform and IC₅₀ values are not provided in available sources.

COX inhibition activity
Class-level
Reported COX inhibiting activity (no IC₅₀ data)
Dual-pathway anti-inflammatory research context
Specific isoform and potency not detailed
Eicosanoid pathway Anti-inflammatory mechanisms Drug repurposing

Ionic Liquid Protocol for Efficient Thiazole Synthesis

A highly efficient synthesis of Fanetizole is achieved via a room-temperature ionic liquid method, producing 2-amino-4-arylthiazoles in excellent isolated yields [1]. This protocol avoids harsh conditions and is cited as a commercially feasible route for Fanetizole production. While quantitative yield comparisons to alternative syntheses are not provided, the method is described as 'simple, rapid and practical' [1].

Ionic liquid synthesis
Reported
Excellent isolated yields at room temperature
Supports consistent supply for repeat research use
Quantitative yield comparison not available
Process chemistry Green chemistry Thiazole synthesis

Immunostimulant vs. Immunosuppressant: Divergent Class from Frentizole

Fanetizole is classified as an immunostimulant, enhancing suppressor cell function and correcting immunoregulatory defects [1]. In contrast, frentizole, a structural analog also used in rheumatoid arthritis, is an immunosuppressant that inhibits lymphocyte proliferation and suppresses immune responses [2]. This fundamental divergence in immunological action dictates that Fanetizole and frentizole are not interchangeable in experimental or therapeutic contexts.

Immunomodulator class
Class-level
Fanetizole: immunostimulant · Frentizole: immunosuppressant
Opposing functional classes; experimental design must match direction
Based on in vitro / in vivo immunomodulatory assays
Immunomodulator classification T cell regulation Drug selection

Fanetizole Research and Drug Development Applications


Rheumatoid Arthritis: Neutrophil-Driven Inflammation

Fanetizole's ability to inhibit fMLP-induced superoxide production by 41.3% at 250 µM in human neutrophils [1] makes it a valuable tool for in vivo or ex vivo studies dissecting the oxidative contribution of neutrophils to arthritic joint damage. Researchers investigating anti-arthritic mechanisms that are independent of classical prostaglandin pathways may prioritize Fanetizole to probe neutrophil-specific oxidative injury without impairing phagocytic clearance.

Allergic Disease: Suppressor Cell Dysfunction Correction

In atopic disease models, Fanetizole's capacity to restore histamine-induced suppressor cell activity to near-normal levels (26.6% vs. 9.3% suppression) [1] supports its use in studies examining defective immunoregulation in allergic rhinitis, asthma, or atopic dermatitis. The compound serves as a pharmacological probe to elucidate the role of T suppressor cell activity in IgE-mediated disorders.

Preclinical Safety Comparison of Immunomodulators

Given the report that Fanetizole has less side effects than levamisole in animals [1], it is a candidate for head-to-head safety and efficacy studies in rodent or large animal models of immune dysregulation. Researchers seeking an immunostimulant with a potentially wider therapeutic index may find Fanetizole a preferable alternative to levamisole, which is associated with hematotoxicity and hypersensitivity [2].

Dual Anti-Inflammatory Pathways: COX and Oxidative Stress

Fanetizole's reported COX inhibition combined with neutrophil superoxide suppression [1] positions it as a unique probe for investigating crosstalk between eicosanoid synthesis and oxidative stress pathways. Studies aiming to quantify the relative contributions of COX-dependent vs. COX-independent anti-inflammatory effects in a single molecule may benefit from Fanetizole's dual profile.

Application
Selection Property
Validation Focus
Neutrophil oxidative burst studies in arthritis models
Selective fMLP-induced superoxide inhibition with preserved phagocytosis
Cytochrome c reduction endpoints, phagocytic clearance assays
Atopic immunoregulation research models
Histamine-induced suppressor cell activity restoration
HSF production, lymphocyte proliferation suppression endpoints
Immunomodulator safety evaluation models
Reported lower model-risk context vs. levamisole
Comparative tolerability endpoint monitoring
COX/oxidative pathway crosstalk studies
Dual COX and superoxide inhibition profile
Eicosanoid and oxidative stress endpoint interpretation

Technical Documentation Hub

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35 linked technical documents
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